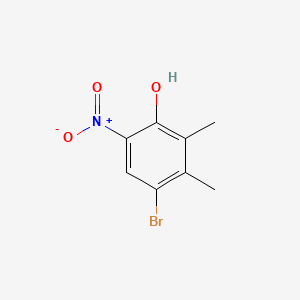

4-Bromo-2,3-dimethyl-6-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDEOKFSGSBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol

Introduction

4-Bromo-2-nitrophenol is an organic compound characterized by a phenol ring substituted with a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[1] This compound serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites, making it a precursor for more complex molecules with potential biological activities.[2][3] Its chemical reactivity is influenced by the electron-withdrawing nature of the nitro group and the halogen substituent.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Bromo-2-nitrophenol are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitrophenol | [1] |

| CAS Number | 7693-52-9 | [1] |

| Molecular Formula | C₆H₄BrNO₃ | [1][4] |

| Molecular Weight | 218.00 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder or crystals | [4] |

| Melting Point | 90-94 °C | [2][5] |

| Boiling Point (Predicted) | 259.4 ± 20.0 °C | [6] |

| Density (Predicted) | 1.8994 g/cm³ (rough estimate) | [6] |

| Water Solubility | Slightly soluble | [6] |

| pKa (Predicted) | 6.28 ± 0.14 | [6] |

| XLogP3 | 2.5 | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Bromo-2-nitrophenol.

| Spectrum Type | Data Available | Source |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [1][7] |

| Mass Spectrometry | Spectrum available | [7] |

| Infrared (IR) Spectroscopy | Spectrum available | [7][8] |

| Raman Spectroscopy | Spectrum available | [1][8] |

Experimental Protocols

Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol

A documented method for the synthesis of 4-bromo-2-nitrophenol involves the nitration of p-bromophenol.[2]

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

Continuous flow reactor

-

Pumps for reagent delivery

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.[2]

-

Prepare a nitric acid solution with a concentration of 7-8 M.[2]

-

Using separate pumps, inject the p-bromophenol solution and the nitric acid solution into a continuous flow reactor.[2]

-

Maintain the reaction temperature within the range of 55-75°C.[2]

-

The reaction pressure should be controlled between 0.35-0.45 MPa.[2]

-

The reaction is allowed to proceed for a duration of 20-30 minutes within the flow reactor.[2]

-

The output from the reactor contains the product, 4-bromo-2-nitrophenol, which can then be purified using standard laboratory techniques such as crystallization or chromatography.

Caption: Synthesis workflow for 4-Bromo-2-nitrophenol.

Reactivity and Potential Applications

4-Bromo-2-nitrophenol is a versatile chemical intermediate.[2] The presence of the nitro, bromo, and hydroxyl groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in coupling reactions (e.g., Suzuki coupling), and the phenolic hydroxyl group can undergo etherification or esterification. These properties make it a useful starting material for synthesizing derivatives with potential biological activities, such as peptidase inhibitors for diabetes treatment or Btk inhibitors for immune diseases.[2]

Safety and Handling

4-Bromo-2-nitrophenol is associated with several hazards and requires careful handling in a laboratory setting.[1][9]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][10]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][9]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][9]

-

Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[9][10]

Precautionary Statements & Handling:

-

Prevention: Avoid breathing dust, fumes, or vapors.[9] Use only in a well-ventilated area.[9] Wash hands and exposed skin thoroughly after handling.[9] Wear protective gloves, clothing, eye, and face protection.[9]

-

Personal Protective Equipment (PPE): Recommended PPE includes safety goggles or a face shield, protective gloves, and a NIOSH/MSHA approved respirator if exposure limits are exceeded.[9][10]

-

Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Caption: Safety and handling summary for 4-Bromo-2-nitrophenol.

References

- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]

- 3. 4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-Bromo-2-nitrophenol | CAS#:7693-52-9 | Chemsrc [chemsrc.com]

- 6. 4-Bromo-2-nitrophenol CAS#: 7693-52-9 [m.chemicalbook.com]

- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-2-nitrophenol 98 7693-52-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol and Related Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data and in-depth structural analysis for 4-Bromo-2,3-dimethyl-6-nitrophenol are not publicly available. This guide provides a comprehensive analysis based on structurally related and commercially available compounds, namely 4-bromo-2-nitrophenol, 2-bromo-4-methyl-6-nitrophenol, and 4-bromo-2,6-dimethylphenol. The experimental protocols and data presented herein are derived from these analogues and should be considered as a predictive reference for the structural elucidation of this compound, pending experimental verification.

Introduction

Substituted nitrophenols are a class of organic compounds with significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and methyl groups to the phenol ring can modulate their chemical reactivity, biological activity, and physical properties. This guide focuses on the structural analysis of this compound, a molecule for which direct experimental data is scarce. To provide a foundational understanding, we will draw upon the known characteristics of its close structural analogues.

The nitro group is a strong electron-withdrawing group, which influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1] Bromine, a halogen, also acts as an electron-withdrawing group via induction but can donate electron density through resonance. The position and number of methyl groups, which are electron-donating, further influence the electronic environment of the molecule. Understanding these substituent effects is crucial for predicting the compound's behavior in analytical experiments and biological systems.

Predicted Physicochemical Properties

Based on the properties of its analogues, the following table summarizes the predicted and known physicochemical properties.

| Property | 4-Bromo-2-nitrophenol | 2-Bromo-4-methyl-6-nitrophenol | 4-Bromo-2,6-dimethylphenol | This compound (Predicted) |

| Molecular Formula | C₆H₄BrNO₃[2] | C₇H₆BrNO₃[3] | C₈H₉BrO[4] | C₈H₈BrNO₃ |

| Molecular Weight | 218.00 g/mol | 232.03 g/mol | 201.06 g/mol [5] | 246.05 g/mol |

| Melting Point (°C) | 90-94 | Not Available | 74-78[5] | Expected to be in a similar range, influenced by crystal packing. |

| Appearance | Yellow Crystalline Powder or Crystals | Yellow Solid | Red or light brown crystalline powder[4] | Expected to be a colored crystalline solid. |

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not documented, a plausible synthetic route can be extrapolated from the synthesis of its analogues.

General Synthesis Approach

A common method for the synthesis of nitrophenols is the nitration of the corresponding phenol. For 4-bromo-2-nitrophenol, the synthesis involves the nitration of p-bromophenol.[6]

DOT Script for a General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of nitrophenols.

Detailed Experimental Protocol (Hypothetical for this compound)

This protocol is a hypothetical adaptation based on methods for similar compounds.

-

Dissolution: Dissolve 2,3-dimethyl-4-bromophenol in a suitable organic solvent, such as glacial acetic acid or a chlorinated solvent.

-

Nitration: Cool the solution in an ice bath. Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining a low temperature to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Structural Analysis and Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl groups. The chemical shift of the aromatic proton will be influenced by the surrounding substituents. The two methyl groups at positions 2 and 3 should appear as singlets, likely with slightly different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing nitro and bromo groups, as well as the hydroxyl group, will show characteristic downfield shifts.

Reference ¹H NMR Data for Analogues:

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

| 4-Bromo-2-nitrophenol | Signals corresponding to the three aromatic protons are observed.[7] | N/A |

| 4-Bromo-2,6-dimethylphenol | A singlet for the two equivalent aromatic protons.[8] | A singlet for the two equivalent methyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Broad band, indicative of the phenolic hydroxyl group. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |

| C-H Stretch (Aliphatic) | 2850-3000 | For the methyl groups. |

| N-O Stretch (Asymmetric) | 1500-1550 | Strong absorption due to the nitro group.[3] |

| N-O Stretch (Symmetric) | 1300-1350 | Strong absorption due to the nitro group.[3] |

| C-Br Stretch | 500-600 | In the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

DOT Script for an Analytical Workflow:

Caption: A standard workflow for the structural analysis of an organic compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, substituted phenols, including brominated and nitrated derivatives, have been reported to exhibit a range of biological activities.

-

Antimicrobial Activity: Nitro-containing compounds are known for their broad-spectrum antimicrobial properties.[1] The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA and other cellular components. Brominated phenols have also shown antimicrobial effects.

-

Antioxidant and Anticancer Activities: Some bromophenol derivatives have been investigated for their antioxidant and anticancer properties.[9] The phenolic hydroxyl group can act as a radical scavenger.

DOT Script for a Potential Mechanism of Action:

Caption: A hypothetical signaling pathway for the biological activity of the compound.

Conclusion

The structural analysis of this compound presents an interesting case where direct experimental data is lacking. However, by leveraging the extensive data available for its close structural analogues, we can predict its physicochemical properties, devise a plausible synthetic route, and anticipate its spectroscopic signatures. The presence of the bromo, dimethyl, and nitro substituents on the phenol scaffold suggests the potential for interesting biological activities. Further experimental investigation is required to validate these predictions and fully characterize this compound for potential applications in drug development and other scientific fields.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]

- 4. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of Brominated Nitrophenols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide summarizes the available spectroscopic data for key structural analogs of 4-Bromo-2,3-dimethyl-6-nitrophenol. The provided data for 4-Bromo-2-nitrophenol, 2-Bromo-4-methyl-6-nitrophenol, and 4-Bromo-2-methyl-6-nitrophenol can serve as a valuable reference for researchers working with substituted nitrophenols. The document outlines common synthetic procedures and provides a general workflow for the characterization of such compounds.

Spectroscopic Data of Related Compounds

The following sections present a comparative summary of the spectroscopic data for analogs of this compound.

4-Bromo-2-nitrophenol

Table 1: Spectroscopic Data for 4-Bromo-2-nitrophenol

| Technique | Data |

| ¹H NMR | Available, though specific shifts are not detailed in the provided search results. |

| ¹³C NMR | Available, though specific shifts are not detailed in the provided search results. |

| Mass Spec. | m/z Top Peak: 217; m/z 2nd Highest: 219.[1] |

| IR (ATR) | Data available from Bruker Tensor 27 FT-IR.[1] |

2-Bromo-4-methyl-6-nitrophenol

Table 2: Spectroscopic Data for 2-Bromo-4-methyl-6-nitrophenol

| Technique | Data |

| Formula | C₇H₆BrNO₃[2] |

| Molecular Weight | 232.031 g/mol [2] |

| Mass Spec. (EI) | Data available.[2] |

| IR (Gas Phase) | Data available from the NIST/EPA Gas-Phase Infrared Database.[2] |

4-Bromo-2-methyl-6-nitrophenol

Table 3: Spectroscopic Data for 4-Bromo-2-methyl-6-nitrophenol

| Technique | Data |

| Formula | C₇H₆BrNO₃[3] |

| Monoisotopic Mass | 230.95311 Da[3] |

| Mass Spec. | Predicted m/z for [M+H]⁺: 231.96039.[3] |

| ¹H NMR, ¹³C NMR, IR | Listed as available, but specific data is not provided in the search results.[4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of brominated nitrophenols, based on methods reported for analogous compounds.

General Synthesis of a Brominated Nitrophenol

A common method for the synthesis of brominated nitrophenols is through the nitration of a corresponding bromophenol.[5][6]

Materials:

-

Substituted bromophenol (e.g., 4-bromo-2,3-dimethylphenol)

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

-

Solvent (e.g., chloroform, dichloroethane)[5]

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Dissolve the substituted bromophenol in the chosen solvent in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add the nitrating agent dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.[7]

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture over ice water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using an FT-IR spectrometer.

-

Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted nitrophenol.

Caption: General workflow for the synthesis and characterization of a substituted nitrophenol.

References

- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]

- 3. PubChemLite - 4-bromo-2-methyl-6-nitrophenol (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. 4-BROMO-2-METHYL-6-NITROPHENOL(20294-50-2) 1H NMR [m.chemicalbook.com]

- 5. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document extrapolates expected solubility trends based on the known behavior of structurally similar molecules, such as brominated phenols and nitrophenols. Furthermore, this guide presents a detailed experimental protocol for the precise determination of the solubility of this compound, empowering researchers to generate accurate data for their specific applications. The provided methodologies are standard in the field and are intended to be readily adaptable in a laboratory setting.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields of chemical research and drug development. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological assays is its solubility in different solvent systems. Understanding the solubility profile of this compound is critical for designing reaction conditions, developing purification strategies, and preparing solutions for screening and analysis. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to quantify them experimentally.

Expected Solubility Profile

The chemical structure of this compound, featuring a hydroxyl group, a nitro group, a bromine atom, and two methyl groups on a benzene ring, suggests a degree of polarity. The presence of the hydroxyl and nitro groups allows for hydrogen bonding, which typically enhances solubility in polar solvents. Conversely, the aromatic ring and the methyl and bromo substituents contribute to its lipophilic character, suggesting some solubility in non-polar organic solvents.

Based on the general solubility of related compounds like nitrophenols and brominated phenols, a qualitative solubility profile for this compound can be anticipated.[1] Nitrophenols are generally very soluble in polar organic solvents such as ethanol, ether, and acetone.[1][2] Similarly, brominated phenols exhibit solubility in polar solvents.[3] Therefore, it is expected that this compound will demonstrate good solubility in common polar organic laboratory solvents. Its solubility in water is likely to be limited but may be enhanced at higher temperatures.

Table 1: Expected Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The presence of polar functional groups (-OH, -NO2) may be offset by the hydrophobic nature of the brominated and methylated aromatic ring. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone and its ability to act as a hydrogen bond acceptor suggest good solubility.[2] |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |

| Dichloromethane | Non-polar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common non-polar solvent. |

| Chloroform | Non-polar | Moderately Soluble | Similar to dichloromethane, some degree of solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is another strong polar aprotic solvent that is likely to be an excellent solvent for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the clear, saturated filtrate with the same solvent.

-

Analyze the diluted solutions using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent from the determined concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or mol/L.

-

Logical Relationship for Solubility Testing

The decision-making process for solubility testing can be visualized as follows:

Caption: Logical workflow for solubility assessment.

Conclusion

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

A Technical Guide to the Research Applications of Substituted Nitrophenols

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents, have garnered significant attention across various scientific disciplines. Their unique chemical properties, arising from the electron-withdrawing nature of the nitro group and the versatile chemistry of the phenol moiety, make them valuable tools and target molecules in fundamental research and applied sciences. This technical guide provides an in-depth overview of the core research applications of substituted nitrophenols, with a focus on their role in modulating signaling pathways, their potential as therapeutic agents, and their utility as chemical intermediates.

Core Research Applications

The research applications of substituted nitrophenols are diverse, spanning from their use as probes in biochemical assays to their investigation as potential therapeutic agents.

-

Mitochondrial Uncouplers and Modulation of Cellular Metabolism: A primary and extensively studied application of certain substituted nitrophenols, most notably 2,4-dinitrophenol (DNP), is their ability to act as protonophores and uncouplers of oxidative phosphorylation.[1][2] These molecules shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1][2] This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and the release of energy as heat.[3] This mechanism has been explored for its therapeutic potential in treating obesity.[3] Furthermore, "mild" mitochondrial uncoupling induced by low doses of DNP has been shown to be neuroprotective in models of Alzheimer's, Parkinson's, and stroke, activating adaptive stress response signaling pathways.[4]

-

Antimicrobial Agents: Various substituted nitrophenol derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a broad spectrum of activity against various microorganisms, including drug-resistant strains.[5] For instance, derivatives like 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol have shown potent antibacterial activity against Moraxella catarrhalis.[5]

-

Enzyme Inhibition: Substituted nitrophenols can act as inhibitors of various enzymes. For example, p-nitrophenol hydroxylation is a common assay to probe the activity of cytochrome P450 enzymes, and various drugs are screened for their inhibitory effects on this process.[6] Additionally, nitro-substituted aurones have been investigated as inhibitors of xanthine oxidase.[7]

-

Chemical Intermediates in Synthesis: Substituted nitrophenols are versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. For example, they are precursors in the production of compounds like the anti-inflammatory drug mesalazine and the analgesic paracetamol. Their chemical reactivity allows for further functionalization to build more complex molecules.

-

Environmental Science and Bioremediation: Nitrophenols are recognized as environmental pollutants, and significant research is dedicated to their detection and degradation.[8] This includes studies on their photocatalytic degradation and microbial bioremediation pathways. Understanding these processes is crucial for developing effective environmental remediation strategies.

Quantitative Data on Biological Activities

The biological activities of substituted nitrophenols are highly dependent on the nature and position of the substituents on the phenyl ring. The following table summarizes key quantitative data for selected compounds.

| Compound | Application/Target | Activity Metric | Value | Organism/System | Reference(s) |

| 2,4-Dinitrophenol (DNP) | Mitochondrial Uncoupling | EC50 | 389 - 677 µM | RBL-2H3 cells | [3] |

| Niclosamide | Mitochondrial Uncoupling | EC50 | 0.29 µM | Intact cells | [9] |

| Niclosamide (-NO2 derivative) | Mitochondrial Uncoupling | EC50 | 2.17 µM | Intact cells | [9] |

| FCCP | Mitochondrial Uncoupling | EC50 | 0.04 µM | Isolated mitochondria | [9] |

| CCP | Mitochondrial Uncoupling | EC50 | 0.38 µM | Isolated mitochondria | [9] |

| C1-CCP | Mitochondrial Uncoupling | EC50 | 0.39 µM | Isolated mitochondria | [9] |

| Doxorubicin + 100 µM 2,4-DNP | Cytotoxicity (Prostate Cancer) | IC50 | ~0.1 µM (Dox) | LNCaP cells | [10] |

| Epirubicin + 100 µM 2,4-DNP | Cytotoxicity (Prostate Cancer) | IC50 | ~0.1 µM (Epi) | LNCaP cells | [10] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Antibacterial Activity | MIC | 11 µM | M. catarrhalis | [5] |

| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Antibacterial Activity | MIC | >91 µM | M. catarrhalis | [5] |

| Ketoconazole | CYP3A4 Inhibition | IC50 | Submicromolar range | Human liver microsomes | [6] |

| Diclofenac | CYP2C9 Inhibition | IC50 | Efficient inhibition | Human liver microsomes | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted nitrophenols.

Protocol 1: Synthesis of 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol[5]

This protocol describes the synthesis of a substituted nitrophenol with potential antimicrobial activity.

Materials:

-

2,6-Dimethylbenzene-1,4-diol

-

Acetic anhydride

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dry N,N-dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Acetylation of 2,6-Dimethylbenzene-1,4-diol:

-

To a solution of 2,6-dimethylbenzene-1,4-diol in a suitable solvent, add acetic anhydride.

-

The reaction mixture is stirred at room temperature to yield the acetylated intermediate.

-

Purify the product by recrystallization or column chromatography.

-

-

Synthesis of 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a):

-

To a solution of the acetylated intermediate (2.0 mmol) in dry DMF, add 4-nitrobenzyl bromide (2.2 mmol) and K₂CO₃ (3.0 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

After the reaction is complete, evaporate the solvent in vacuo.

-

Purify the residue by silica gel column chromatography using a hexane-EtOAc gradient (e.g., 95:5 to 50:50) to obtain the desired product.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[11][12]

This protocol outlines the standard method for assessing the antibacterial activity of a substituted nitrophenol.

Materials:

-

Substituted nitrophenol compound

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth.

-

Incubate the culture at 37°C until it reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the substituted nitrophenol in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

-

The results can also be quantified by measuring the optical density at 600 nm using a plate reader.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the research applications of substituted nitrophenols.

Signaling Pathway: Mitochondrial Uncoupling by Dinitrophenols

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Experimental Workflow: Screening for Bioactive Substituted Nitrophenols

Caption: A typical workflow for the discovery of bioactive substituted nitrophenols.

Logical Relationship: Structure-Activity Relationship for Mitochondrial Uncoupling

Caption: Key structural features of nitrophenols influencing their mitochondrial uncoupling activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 4. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. idexx.com [idexx.com]

Reactivity of the hydroxyl group in 4-Bromo-2,3-dimethyl-6-nitrophenol

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 4-Bromo-2,3-dimethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in this compound. The document elucidates the influence of the aromatic ring's substituents—bromo, dimethyl, and nitro groups—on the acidity and reactivity of the phenolic hydroxyl group. Key reactions, including deprotonation, etherification, and esterification, are discussed in detail. This guide also includes structured tables of physicochemical data, detailed experimental protocols for representative transformations, and Graphviz diagrams to visualize reaction pathways and electronic influences. The content is tailored for professionals in chemical research and drug development who may use this compound as a versatile intermediate in organic synthesis.

Introduction

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, two methyl groups, a bromine atom, and a nitro group attached to a benzene ring. The chemical behavior of this molecule is largely dictated by the interplay of these functional groups. The hydroxyl group, in particular, is the primary site for many chemical transformations. Its reactivity is significantly modulated by the electronic effects of the other substituents on the ring. The strong electron-withdrawing nitro group, positioned ortho to the hydroxyl, and the electron-donating methyl groups create a unique electronic environment that governs the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide. This makes the compound a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

Electronic Effects of Substituents on Hydroxyl Reactivity

The reactivity of the phenolic hydroxyl group is a direct consequence of the electronic environment of the aromatic ring. The substituents exert both inductive and resonance effects, which alter the electron density on the hydroxyl oxygen and stabilize or destabilize the resulting phenoxide ion.

-

Nitro Group (-NO₂): Positioned at C6 (ortho to the hydroxyl group), the nitro group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but, more importantly, it significantly increases the acidity of the phenolic proton through both its negative inductive (-I) and negative resonance (-R) effects. The resonance effect delocalizes the negative charge of the resulting phenoxide ion onto the nitro group, leading to substantial stabilization.

-

Bromo Group (-Br): Located at C4 (para to the hydroxyl group), the bromine atom is an electronegative halogen that exerts an electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally dominant for halogens in influencing acidity.

-

Dimethyl Groups (-CH₃): The methyl groups at C2 and C3 are electron-donating through their positive inductive (+I) effect and hyperconjugation. This effect increases the electron density on the aromatic ring, which would typically decrease the acidity of the phenol.

Overall Influence: The potent electron-withdrawing and stabilizing effect of the ortho-nitro group is the dominant factor determining the hydroxyl group's reactivity. It significantly increases the acidity of the phenol compared to unsubstituted phenol or dimethylphenol. The bromo and dimethyl groups provide secondary modulation of this reactivity.

References

The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic and steric effects of substituents on the phenol ring, a cornerstone of medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, understanding how modifications to the phenol ring influence its physicochemical properties and reactivity is paramount for rational drug design and the development of novel therapeutics. This document outlines the theoretical underpinnings of these effects, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts.

Introduction: The Significance of the Phenolic Moiety

The phenol functional group is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. The acidic nature of the hydroxyl proton and the reactivity of the aromatic ring are critically influenced by the presence of substituents. These substituents can exert profound electronic and steric effects, thereby modulating properties such as acidity (pKa), nucleophilicity, and susceptibility to electrophilic aromatic substitution. A thorough grasp of these substituent effects is therefore indispensable for optimizing molecular interactions with biological targets and enhancing pharmacokinetic profiles.

Electronic Effects of Substituents

The electronic influence of a substituent on the phenol ring is a combination of two fundamental phenomena: the inductive effect and the resonance effect. These effects alter the electron density distribution within the aromatic ring and at the phenolic oxygen, thereby impacting the stability of the phenol and its corresponding phenoxide ion.

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the ring carbons. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as halogens and nitro groups, pull electron density away from the ring, increasing the acidity of the phenol.[1][2][3] Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), like alkyl groups, push electron density into the ring, decreasing acidity.[1][2]

-

Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with a negative mesomeric or resonance effect (-M), such as nitro (-NO2) and carbonyl (-C=O) groups, delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the phenol's acidity.[1][4][5] Electron-donating groups with a positive mesomeric effect (+M), such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, donate electron density to the ring, which destabilizes the phenoxide ion and decreases acidity.[5]

The interplay of these effects is position-dependent (ortho, meta, para). For instance, a nitro group at the para position exerts both a strong -I and -M effect, significantly increasing acidity.[6] In contrast, at the meta position, only the -I effect is operative, leading to a less pronounced increase in acidity.[3][6]

Steric Effects of Substituents

Steric effects arise from the spatial arrangement of atoms within a molecule. Bulky substituents, particularly at the ortho position, can hinder the approach of reagents and influence the solvation of the phenoxide ion. This "ortho effect" can lead to anomalous acidity trends that are not solely explained by electronic effects.[7] For example, an ortho-substituted phenol may exhibit a different acidity compared to its para-substituted isomer, even if their electronic effects are similar, due to intramolecular hydrogen bonding or steric inhibition of resonance.

Quantitative Analysis: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity and equilibrium constants of aromatic compounds, including phenols.[8][9] It provides a linear free-energy relationship of the form:

log(K/K₀) = ρσ

Where:

-

K is the equilibrium constant for the substituted phenol.

-

K₀ is the equilibrium constant for the unsubstituted phenol.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[8][9]

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[8][9]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, as is the case for phenol ionization.[9] The magnitude of ρ reveals the extent of charge development in the transition state or product.

Data Presentation

The following tables summarize key quantitative data related to the acidity of substituted phenols and the Hammett substituent constants.

Table 1: pKa Values of Selected Substituted Phenols

| Substituent | Position | pKa |

| -H | - | 9.95[2] |

| -CH₃ | para | 10.19 |

| -OCH₃ | para | 10.21 |

| -Cl | para | 9.42 |

| -CN | para | 7.95 |

| -NO₂ | meta | 8.40 |

| -NO₂ | para | 7.15[2] |

| 2,4-dinitro | - | 4.11 |

| 2,4,6-trinitro | - | 0.38 |

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -OH | 0.12 | -0.37 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -COCH₃ | 0.38 | 0.50 |

| -COOH | 0.37 | 0.45 |

Experimental Protocols

Accurate determination of the physicochemical properties of substituted phenols is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.

Determination of pKa by Spectrophotometry

This method is based on the principle that the protonated (PhOH) and deprotonated (PhO⁻) forms of a phenol have distinct UV-Vis absorption spectra.[8]

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenol.

-

Preparation of Phenol Stock Solution: Prepare a concentrated stock solution of the substituted phenol in a suitable solvent (e.g., ethanol or DMSO).

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant volume of the phenol stock solution to a cuvette containing the buffer.

-

Record the UV-Vis absorption spectrum of each solution.

-

Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.

-

-

Data Analysis:

-

Measure the absorbance of each solution at the λ_max of the phenoxide ion.

-

The pKa can be determined from the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (calculated from the absorbance values) against pH. The pKa is the pH at which the concentrations of the two forms are equal.[8]

-

Measurement of Reaction Rates

The rates of reactions involving substituted phenols, such as electrophilic aromatic substitution or nucleophilic attack by the phenoxide, can be measured using various techniques.

Protocol (using UV-Vis Spectrophotometry):

-

Reaction Setup: In a temperature-controlled cuvette, mix the substituted phenol with the other reactant(s).

-

Monitoring the Reaction:

-

Data Analysis:

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.[12]

-

By performing the experiment with different initial concentrations of reactants, the rate law and the rate constant for the reaction can be determined.

-

Other techniques for measuring reaction rates include titration, conductivity measurements, and gas chromatography.[10][11][13]

Visualizing Concepts

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Electronic effects of substituents on phenol acidity.

Caption: General workflow for studying substituent effects.

References

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. youtube.com [youtube.com]

- 3. sips.org.in [sips.org.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. web.viu.ca [web.viu.ca]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitrophenol and Related Compounds

Physicochemical Properties of 4-Bromo-2,3-dimethyl-6-nitrophenol

The molecular formula and molecular weight of this compound have been deduced based on its chemical name and the principles of organic chemistry.

Table 1: Deduced Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Chemical Structure | A benzene ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom (-Br) at position 4, methyl groups (-CH₃) at positions 2 and 3, and a nitro group (-NO₂) at position 6. |

Technical Data on the Related Compound: 4-Bromo-2-nitrophenol

Due to the limited data on this compound, this section provides comprehensive information on 4-Bromo-2-nitrophenol, a compound with a similar structural motif.

Table 2: Physicochemical Properties of 4-Bromo-2-nitrophenol

| Property | Value | Citation |

| Molecular Formula | C₆H₄BrNO₃ | [1][2][3] |

| Molecular Weight | 218.00 g/mol | [1][3] |

| CAS Number | 7693-52-9 | [3] |

| Melting Point | 90-94 °C | [3] |

| Appearance | Light yellow solid | |

| Solubility | Soluble in common organic solvents |

Experimental Protocols

Synthesis of 4-Bromo-2-nitrophenol

Two common methods for the synthesis of 4-Bromo-2-nitrophenol are detailed below.

Method 1: Nitration of p-Bromophenol

This method involves the nitration of p-bromophenol using a continuous flow reactor.

-

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

-

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.[3]

-

Prepare a nitric acid solution with a concentration of 7-8 M.[3]

-

Introduce the two solutions into a continuous flow reactor using separate pumps.[3]

-

Maintain the reaction temperature between 55-75°C and the pressure between 0.35-0.45 MPa.[3]

-

The reaction is allowed to proceed for 20-30 minutes.[3]

-

The product, 4-bromo-2-nitrophenol, is then isolated from the reaction mixture.

-

Method 2: Oxidative Bromination of 2-Nitrophenol

This laboratory-scale synthesis involves the bromination of 2-nitrophenol using a vanadyl Schiff base complex as a catalyst.

-

Materials:

-

2-Nitrophenol (1 mM)

-

Vanadyl Schiff base complex (catalyst)

-

An oxidant (e.g., hydrogen peroxide)

-

A bromide source (e.g., lithium bromide)

-

An acid (e.g., sulfuric acid)

-

Methanol (solvent)

-

-

Procedure:

-

In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 1 mM of 2-nitrophenol with the vanadyl Schiff base complex, oxidant, acid, and bromide source in 4 mL of solvent.[2]

-

Stir the reaction mixture at room temperature.[2]

-

Monitor the progress of the reaction by gas-liquid chromatography (GLC).[2]

-

Visualizations

Synthesis Workflow of 4-Bromo-2-nitrophenol (Method 1)

Caption: Synthesis of 4-Bromo-2-nitrophenol via continuous flow nitration of p-bromophenol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its direct biological activities. For the related compound, 4-bromo-2-nitrophenol, it is primarily used as a chemical intermediate in the synthesis of more complex molecules with potential biological activities, such as peptidase inhibitors for diabetes treatment and Btk inhibitors for immune diseases.[3] Further research is required to elucidate the specific biological roles of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of 4-Bromo-2,3-dimethylphenol. The information compiled herein is based on established methodologies for the nitration of substituted phenols, offering a predictive framework for achieving the desired nitro-substituted product.

Introduction

4-Bromo-2,3-dimethylphenol is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution is a key transformation that opens avenues for further functionalization. The directing effects of the existing substituents—the strongly activating hydroxyl group, the activating methyl groups, and the deactivating but ortho-, para-directing bromo group—synergistically favor the regioselective nitration at the C6 position, ortho to the hydroxyl group and para to the C3-methyl group. This document outlines three distinct protocols for this transformation, employing different nitrating agents to accommodate various laboratory settings and substrate sensitivities.

Predicted Signaling Pathway of Nitration

The nitration of 4-Bromo-2,3-dimethylphenol is an electrophilic aromatic substitution reaction. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring. The regioselectivity is dictated by the combined electronic and steric effects of the substituents already present on the phenol ring. The hydroxyl group is a powerful activating group and, along with the two methyl groups, directs the incoming electrophile to the positions ortho and para to it. The bromine atom, while deactivating, also directs ortho and para. The C6 position is the most sterically accessible and electronically activated position for electrophilic attack.

Caption: Predicted pathway for the nitration of 4-Bromo-2,3-dimethylphenol.

Comparative Data of Nitration Protocols

The following table summarizes the key parameters of the three proposed protocols for the nitration of 4-Bromo-2,3-dimethylphenol. The yield and reaction time are estimated based on similar reactions reported in the literature for substituted phenols.

| Protocol | Nitrating Agent | Solvent | Temperature (°C) | Estimated Reaction Time | Estimated Yield (%) |

| 1 | Nitric Acid / Sulfuric Acid | Chloroform | 40-80 | 1-3 hours | 80-90 |

| 2 | Metal Nitrate (e.g., Cu(NO₃)₂) | Acetonitrile | 90 | 2-4 hours | 70-85 |

| 3 | Ammonium Nitrate / Potassium Bisulfate | Acetonitrile | Reflux | 3-6 hours | 65-80 |

Experimental Protocols

The following are detailed experimental protocols for the nitration of 4-Bromo-2,3-dimethylphenol.

Protocol 1: Nitration with Nitric Acid and Sulfuric Acid

This classic method employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion in situ. It is a robust and high-yielding protocol but requires careful handling of strong acids.

Materials:

-

4-Bromo-2,3-dimethylphenol

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Chloroform

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromo-2,3-dimethylphenol (1 equivalent) in chloroform.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-80 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Nitration with Metal Nitrates

This method utilizes a metal nitrate, such as copper(II) nitrate or iron(III) nitrate, as the nitrating agent.[1] This approach is often milder than the mixed acid method and can offer improved regioselectivity.[1]

Materials:

-

4-Bromo-2,3-dimethylphenol

-

Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Acetonitrile

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-Bromo-2,3-dimethylphenol (1 equivalent) in acetonitrile, add the chosen metal nitrate (1.2 equivalents).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 2-4 hours.[1] Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Nitration with Ammonium Nitrate and Potassium Bisulfate

This protocol offers a greener alternative, using a solid-phase nitrating system that is easier to handle and generates less acidic waste.

Materials:

-

4-Bromo-2,3-dimethylphenol

-

Ammonium Nitrate (NH₄NO₃)

-

Potassium Bisulfate (KHSO₄)

-

Acetonitrile

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-Bromo-2,3-dimethylphenol (1 equivalent), ammonium nitrate (2 equivalents), and potassium bisulfate (0.1 equivalents) in acetonitrile.

-

Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the solid catalyst and any unreacted reagents.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography to yield this compound.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to all the described nitration protocols, from reaction setup to product purification.

Caption: General workflow for the nitration of 4-Bromo-2,3-dimethylphenol.

References

Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate

Note: Comprehensive literature searches did not yield information on "4-Bromo-2,3-dimethyl-6-nitrophenol." This document provides detailed application notes and protocols for the structurally related and well-documented compound, 4-Bromo-2-nitrophenol , which serves as a valuable synthetic intermediate in pharmaceutical and chemical research.

These notes are intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthetic utility of 4-Bromo-2-nitrophenol and detailed protocols for its preparation and subsequent transformations.

Compound Profile and Physicochemical Data

4-Bromo-2-nitrophenol is a key starting material and intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—each offering a handle for selective chemical modification.

Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenol

| Property | Value |

| CAS Number | 7693-52-9 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.00 g/mol |

| Appearance | Yellow Crystalline Powder or Crystals |

| Melting Point | 90-94 °C |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) |

| pKa | 6.28 ± 0.14 (Predicted) |

| Solubility | Slightly soluble in water |

Applications as a Synthetic Intermediate

The strategic placement of the bromo, nitro, and hydroxyl groups makes 4-Bromo-2-nitrophenol a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and fine chemicals. The reactivity of each functional group can be selectively addressed.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is fundamental for introducing a nucleophilic amine, which can then be used for amide bond formation, diazotization, or as a precursor for heterocyclic ring systems.

-

Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be removed to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions.

-

Bromine Atom Displacement: The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

The interplay of these functional groups allows for a diverse range of synthetic strategies, as illustrated in the pathway diagram below.

Caption: Synthetic utility of 4-Bromo-2-nitrophenol.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of 4-Bromo-2-nitrophenol and a key subsequent transformation.

Protocol 1: Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol

This protocol describes the synthesis of the title compound from p-bromophenol using a continuous flow reactor.[1]

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

Continuous flow reactor system with two pumps

-

Standard laboratory glassware for workup

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.

-

Prepare a solution of nitric acid with a concentration of 7-8 M.

-

Set up the continuous flow reactor, controlling the temperature to 55-75°C and the pressure to 0.35-0.45 MPa.

-

Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.

-

Allow the reaction to proceed for a residence time of 20-30 minutes.

-

Collect the output from the reactor. The product, 4-Bromo-2-nitrophenol, is present in the organic phase.

-

Perform an appropriate workup, which typically involves washing the organic phase with water and/or a mild base to remove excess acid, followed by drying and removal of the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography as needed.

Table 2: Summary of Reaction Conditions for Synthesis

| Parameter | Value |

| Starting Material | p-Bromophenol |

| Reagent | Nitric Acid (7-8 M) |

| Solvent | Dichloroethane |

| Temperature | 55-75 °C |

| Pressure | 0.35-0.45 MPa |

| Reaction Time | 20-30 min |

Protocol 2: Catalytic Reduction of 4-Bromo-2-nitrophenol to 2-Amino-4-bromophenol

This protocol details the selective reduction of the nitro group to an amine using catalytic hydrogenation.[2]

Materials:

-

4-Bromo-2-nitrophenol (50.7 g, 233 mmol)

-

Tetrahydrofuran (THF), 500 mL

-

5% Rhodium on Carbon (Rh/C), 5.00 g

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

To a suitable reaction vessel, add 4-Bromo-2-nitrophenol (50.7 g) and THF (500 mL).

-

Carefully add the 5% Rh/C catalyst (5.00 g) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 11 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, 2-amino-4-bromophenol.

Table 3: Quantitative Data for the Reduction of 4-Bromo-2-nitrophenol

| Parameter | Value |

| Product | 2-Amino-4-bromophenol |

| Yield | 43.3 g (99%) |

| Appearance | Brown solid |

| Melting Point | 133-135 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s), 6.72 (1H, d, J=2.4 Hz), 6.56 (1H, d, J=8.3 Hz), 6.50 (1H, dd, J=8.3, 2.4 Hz), 4.91 (2H, br s) |

| HRMS (ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704 |

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthetic sequence from p-bromophenol to 2-amino-4-bromophenol, highlighting the role of 4-Bromo-2-nitrophenol as a key isolated intermediate.

References

Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development

A Note on 4-Bromo-2,3-dimethyl-6-nitrophenol: Extensive literature searches did not yield specific data on the biological activity or pharmaceutical applications of this compound. Therefore, these application notes and protocols focus on the broader class of bromophenol derivatives, for which significant research in pharmaceutical development exists. These derivatives, primarily isolated from marine sources or synthesized, have demonstrated a range of promising biological activities.[1][2]

Introduction to Bromophenol Derivatives

Bromophenols are a class of organic compounds containing a phenol ring substituted with one or more bromine atoms. Naturally occurring bromophenols are significant secondary metabolites found in marine algae.[3] Derivatives of these compounds are emerging as promising candidates for drug development due to their diverse and potent biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][4] Their unique chemical structures make them valuable scaffolds for the synthesis of novel therapeutic agents.[1]

Key Biological Activities and Therapeutic Potential

Bromophenol derivatives have been investigated for a variety of therapeutic applications. The key areas of research are summarized below.

Anticancer Activity

Numerous studies have highlighted the potential of bromophenol derivatives as anticancer agents. They have been shown to inhibit the proliferation of various human cancer cell lines.[5][6] For instance, certain derivatives have demonstrated potent activity against lung, liver, cervical, and colon cancer cells.[6][7] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.[8]

Antioxidant Activity

Many bromophenol derivatives exhibit significant antioxidant activity.[9] They can scavenge free radicals, which are implicated in a range of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11]

Enzyme Inhibition

Bromophenol derivatives have been identified as potent inhibitors of several key enzymes, indicating their potential for treating a variety of conditions.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several novel bromophenol derivatives have shown strong inhibitory effects against both AChE and BChE.[3][12]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain synthetic bromophenols have demonstrated effective inhibition of human CA isoenzymes.[13]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key regulator in insulin signaling pathways, and its inhibition is a target for the treatment of type 2 diabetes.[10] A bromophenol isolated from the marine red alga Rhodomela confervoides has shown potent PTP1B inhibition.[14]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various bromophenol derivatives.

Table 1: Anticancer Activity of Selected Bromophenol Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol 9 | A549 (Lung) | 0.0018 | [5] |

| BGC-823 (Gastric) | 0.0038 | [5] | |

| MCF-7 (Breast) | 0.0027 | [5] | |

| HCT-8 (Colon) | 0.0022 | [5] | |

| Bromophenol 12 | Bel7402 (Liver) | 4.8 - 7.4 | [5] |

| K562 (Leukemia) | 13.9 µg/mL | [5] | |

| Bromophenol Sulfate (25) | Human Ovarian Cancer | 9.4 | [5] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 (Colon) | 1.72 | [6] |

| HCT-116 (Colon) | 0.80 | [6] | |

| Compound 17a (hybrid) | A549 (Lung) | 2.51 | [15] |

| Bel7402 (Liver) | 2.93 | [15] | |

| HepG2 (Liver) | 3.15 | [15] | |

| HCT116 (Colon) | 1.89 | [15] | |

| Caco2 (Colon) | 2.33 | [15] |

Table 2: Enzyme Inhibition by Selected Bromophenol Derivatives (Ki values)

| Compound/Derivative | Enzyme | Ki (nM) | Reference |

| Novel Bromophenol Derivatives (range) | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 | [13] |

| hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 | [13] | |

| AChE | 6.54 ± 1.03 to 24.86 ± 5.30 | [13] | |

| Novel Bromophenol Derivatives (range) | AChE | 0.13 - 14.74 | [3] |

| BChE | 5.11 - 23.95 | [3] |

Experimental Protocols

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the procedure for determining the free radical scavenging activity of bromophenol derivatives using DPPH.[16][17][18]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Test compounds (bromophenol derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-